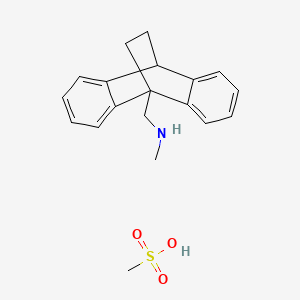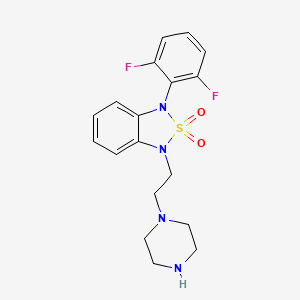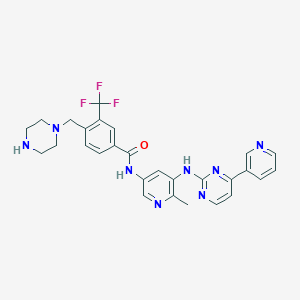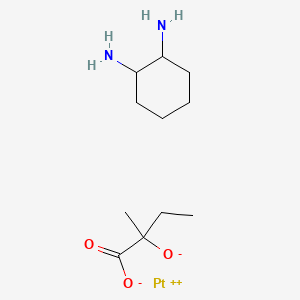
(1R,2R-Diaminocyclohexane)(2-hydroxy-2-methylbutyrato(2-))-O(sup 1),O(sup 2)platinum(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R-Diaminocyclohexane)(2-hydroxy-2-methylbutyrato(2-))-O(sup 1),O(sup 2)platinum(II) is a platinum-based coordination complex. Platinum complexes are widely studied for their applications in medicinal chemistry, particularly as anticancer agents. This compound is expected to exhibit unique chemical properties due to the presence of both diaminocyclohexane and hydroxy-methylbutyrato ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of platinum-based complexes typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate(II), with the desired ligands. For this compound, the synthesis might involve:
- Dissolving potassium tetrachloroplatinate(II) in water.
- Adding (1R,2R)-diaminocyclohexane to the solution under stirring.
- Introducing 2-hydroxy-2-methylbutyric acid to the reaction mixture.
- Adjusting the pH to facilitate complex formation.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
Industrial production of such compounds would involve similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems would be common.
Analyse Chemischer Reaktionen
Types of Reactions
Platinum complexes can undergo various types of reactions, including:
Substitution Reactions: Ligands in the platinum complex can be replaced by other ligands.
Oxidation-Reduction Reactions: Platinum can change its oxidation state under certain conditions.
Coordination Reactions: The platinum center can coordinate with additional ligands.
Common Reagents and Conditions
Substitution Reactions: Often carried out in aqueous or organic solvents with ligands such as chloride ions or amines.
Oxidation-Reduction Reactions: Involve reagents like hydrogen peroxide or reducing agents like sodium borohydride.
Coordination Reactions: Typically involve the addition of ligands in a controlled environment.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with chloride ions might yield a chloroplatinum complex.
Wissenschaftliche Forschungsanwendungen
Chemistry
Platinum complexes are studied for their unique coordination chemistry and catalytic properties.
Biology
These compounds are investigated for their interactions with biological molecules, such as DNA and proteins.
Medicine
Platinum-based drugs, such as cisplatin, are well-known for their anticancer properties. This compound might be explored for similar applications.
Industry
Platinum complexes are used in various industrial processes, including catalysis and material science.
Wirkmechanismus
The mechanism of action for platinum-based anticancer agents typically involves binding to DNA, causing crosslinking and disrupting DNA replication. This leads to apoptosis (programmed cell death) in cancer cells. The specific molecular targets and pathways can vary depending on the structure of the platinum complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: A derivative of cisplatin with a different ligand structure.
Oxaliplatin: Another platinum-based drug with a distinct ligand arrangement.
Uniqueness
(1R,2R-Diaminocyclohexane)(2-hydroxy-2-methylbutyrato(2-))-O(sup 1),O(sup 2)platinum(II) is unique due to its specific ligand combination, which may confer distinct chemical and biological properties compared to other platinum complexes.
Eigenschaften
CAS-Nummer |
135998-29-7 |
|---|---|
Molekularformel |
C11H22N2O3Pt |
Molekulargewicht |
425.39 g/mol |
IUPAC-Name |
cyclohexane-1,2-diamine;2-methyl-2-oxidobutanoate;platinum(2+) |
InChI |
InChI=1S/C6H14N2.C5H9O3.Pt/c7-5-3-1-2-4-6(5)8;1-3-5(2,8)4(6)7;/h5-6H,1-4,7-8H2;3H2,1-2H3,(H,6,7);/q;-1;+2/p-1 |
InChI-Schlüssel |
YUAGCYJUPXNBTE-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(C)(C(=O)[O-])[O-].C1CCC(C(C1)N)N.[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


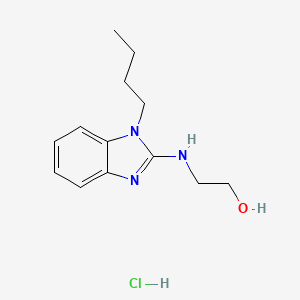
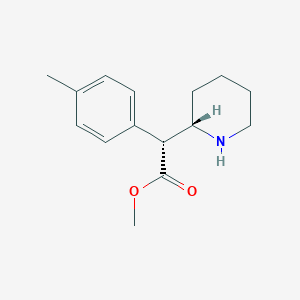


![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12761886.png)
![(Z)-but-2-enedioic acid;[1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethyl] propanoate;trihydrate](/img/structure/B12761905.png)

